molecular formula C17H24N6 B11035911 4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Cat. No.: B11035911
M. Wt: 312.4 g/mol
InChI Key: LRQUXVIHQKOVRD-UHFFFAOYSA-N
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Description

4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic compound with the molecular formula C17H24N6 This compound is characterized by its quinazoline core structure, which is substituted with methyl groups and a propyl group, as well as a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of Methyl Groups: Methylation of the quinazoline core can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.

    Coupling of the Triazine and Quinazoline Units: The final step involves coupling the triazine ring with the quinazoline core through nucleophilic substitution reactions, typically using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Substituted triazine derivatives.

Scientific Research Applications

4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4,6,7-trimethylquinazoline: Lacks the triazine ring, resulting in different chemical properties and applications.

    N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine: Lacks the methyl groups, leading to variations in reactivity and biological activity.

    4,6,7-trimethyl-N-(1,3,5-triazin-2-yl)quinazolin-2-amine: Similar structure but without the propyl group, affecting its solubility and interaction with molecular targets.

Uniqueness

The unique combination of the quinazoline core, triazine ring, and specific substituents in 4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24N6

Molecular Weight

312.4 g/mol

IUPAC Name

4,6,7-trimethyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine

InChI

InChI=1S/C17H24N6/c1-5-6-23-9-18-16(19-10-23)22-17-20-13(4)14-7-11(2)12(3)8-15(14)21-17/h7-8H,5-6,9-10H2,1-4H3,(H2,18,19,20,21,22)

InChI Key

LRQUXVIHQKOVRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C

Origin of Product

United States

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